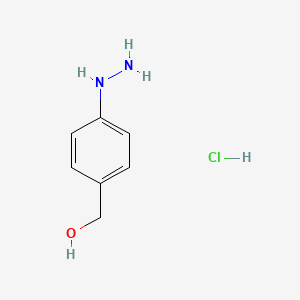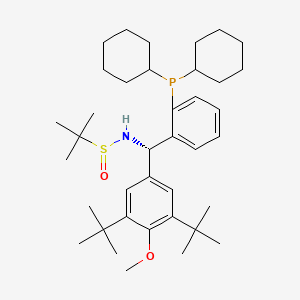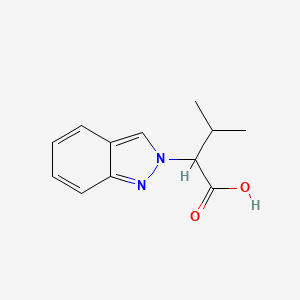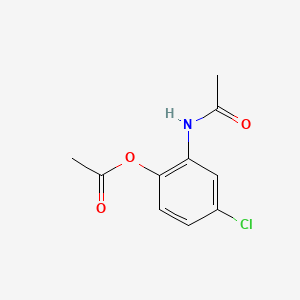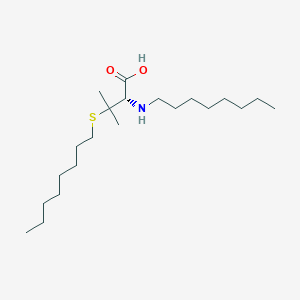
n,s-Dioctyl-(d)-penicillamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, N-octyl-3-(octylthio)- is a complex organic compound with the molecular formula C21H43NO2S. It consists of 43 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a carboxylic acid group, a secondary amine group, a hydroxyl group, and a sulfide group .
Vorbereitungsmethoden
The synthesis of D-Valine, N-octyl-3-(octylthio)- involves several steps, typically starting with the preparation of D-Valine. The N-octyl-3-(octylthio) group is then introduced through a series of reactions involving various reagents and catalysts. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, temperature control, and purification techniques such as chromatography . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
D-Valine, N-octyl-3-(octylthio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
D-Valine, N-octyl-3-(octylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: It is used in studies of protein synthesis and enzyme activity. The presence of D-Valine, an essential amino acid, makes it a valuable tool for understanding biochemical pathways.
Medicine: It is used in pharmaceutical development as a potential agent for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of D-Valine, N-octyl-3-(octylthio)- involves its interaction with specific molecular targets and pathways. The presence of the D-Valine moiety allows it to interact with enzymes involved in protein synthesis, while the N-octyl-3-(octylthio) group allows it to interact with other molecular targets. These interactions can lead to changes in enzyme activity, protein function, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
D-Valine, N-octyl-3-(octylthio)- can be compared with other similar compounds, such as:
L-Valine, N-octyl-3-(octylthio)-: This compound has a similar structure but contains the L-isomer of valine instead of the D-isomer. This difference can lead to changes in its biological activity and interactions with molecular targets.
D-Valine, N-decyl-3-(decylthio)-: This compound has a similar structure but contains longer alkyl chains. This difference can lead to changes in its chemical properties and reactivity.
D-Valine, N-octyl-3-(methylthio)-: This compound has a similar structure but contains a methylthio group instead of an octylthio group.
Eigenschaften
Molekularformel |
C21H43NO2S |
|---|---|
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(octylamino)-3-octylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H43NO2S/c1-5-7-9-11-13-15-17-22-19(20(23)24)21(3,4)25-18-16-14-12-10-8-6-2/h19,22H,5-18H2,1-4H3,(H,23,24)/t19-/m0/s1 |
InChI-Schlüssel |
XNUOJIFSUVIANV-IBGZPJMESA-N |
Isomerische SMILES |
CCCCCCCCN[C@@H](C(=O)O)C(C)(C)SCCCCCCCC |
Kanonische SMILES |
CCCCCCCCNC(C(=O)O)C(C)(C)SCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)
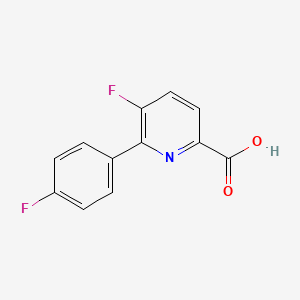
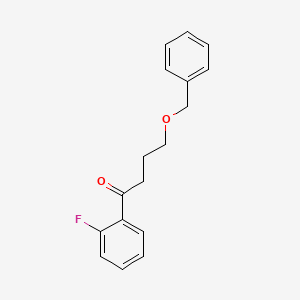
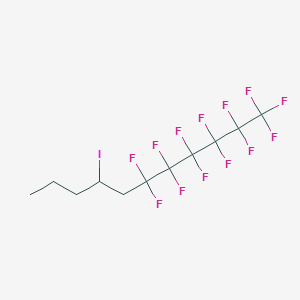
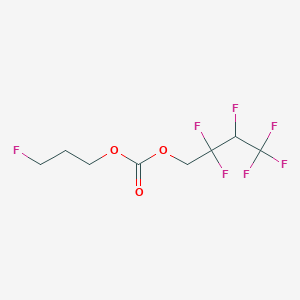


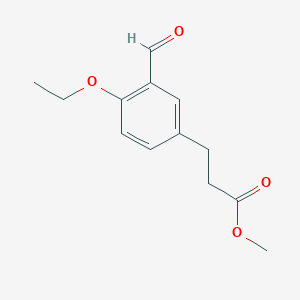
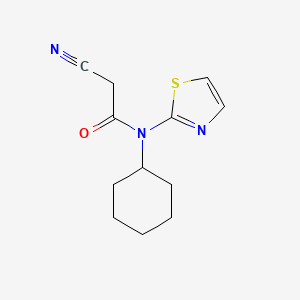
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
